![molecular formula C16H17ClO B6381504 3-Chloro-5-(4-t-butylphenyl)phenol, 95% CAS No. 1261920-83-5](/img/structure/B6381504.png)
3-Chloro-5-(4-t-butylphenyl)phenol, 95%
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Overview
Description
3-Chloro-5-(4-t-butylphenyl)phenol, 95% (3-Cl-5-TBP) is an aromatic compound used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. 3-Cl-5-TBP has been used in the synthesis of several important classes of compounds, including heterocycles, polymers, and polyfunctional molecules.
Scientific Research Applications
3-Chloro-5-(4-t-butylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and medicinal chemistry. It has been used in the synthesis of several important classes of compounds, including heterocycles, polymers, and polyfunctional molecules. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
In addition, 3-Chloro-5-(4-t-butylphenyl)phenol, 95% has been used in the synthesis of a variety of bioactive compounds, including antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of compounds with potential anti-cancer activity.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% is not fully understood. It is believed that the compound acts as a catalyst for the formation of reactive intermediates, such as radicals, which can then react with other molecules to form new compounds. In addition, 3-Chloro-5-(4-t-butylphenyl)phenol, 95% can act as an electron donor or acceptor, allowing it to participate in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% are not fully understood. It is believed that the compound may act as an antioxidant, which could potentially have beneficial effects in the body. However, further research is needed to determine the exact biochemical and physiological effects of 3-Chloro-5-(4-t-butylphenyl)phenol, 95%.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments is its high purity, which allows for the synthesis of more complex molecules. In addition, the compound is relatively inexpensive and readily available.
However, there are some limitations to using 3-Chloro-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments. The compound is highly reactive and can react with other molecules in the reaction mixture, which can lead to unwanted side reactions. In addition, the compound can be toxic if inhaled or ingested.
Future Directions
There are several potential future directions for research on 3-Chloro-5-(4-t-butylphenyl)phenol, 95%. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for its use in organic synthesis. In addition, further research is needed to determine the exact mechanism of action of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% and to develop new applications for the compound. Finally, research is needed to develop new methods for the safe and efficient use of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments.
Synthesis Methods
The synthesis of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% involves the reaction of 4-t-butylphenol with chloroform in the presence of a base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures. The reaction is typically carried out in a solvent, such as dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran. The reaction is typically complete in 1-2 hours and yields a 95% pure product.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-chlorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-10,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKCXWGCTDEEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686030 |
Source
|
Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-T-butylphenyl)phenol | |
CAS RN |
1261920-83-5 |
Source
|
Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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